8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H25N7O2S2 and its molecular weight is 435.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H25N5O2S with a molecular weight of approximately 435.6 g/mol. The structure incorporates a purine base linked to a piperidine ring and a thiadiazole moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antimicrobial properties. In particular:
- Mechanism : The thiadiazole moiety enhances the binding affinity to bacterial proteins, which may lead to inhibition of bacterial growth.
- Case Study : A study demonstrated that derivatives with piperidine and thiadiazole exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
Compound | Activity Type | Target Bacteria | Reference |
---|---|---|---|
Thiadiazole derivatives | Antibacterial | S. aureus, E. coli | |
8-(3,5-dimethylpiperidin-1-yl)-... | Antimicrobial | Various strains |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism : The compound's ability to intercalate into DNA or inhibit specific enzymes involved in cell proliferation contributes to its anticancer effects.
- Case Study : A review highlighted that certain thiadiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer), with some compounds outperforming established chemotherapeutic agents like doxorubicin .
Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Thiadiazole derivatives | MCF-7 | < 10 | |
8-(3,5-dimethylpiperidin-1-yl)-... | HEPG2 | < 20 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Mechanism : It interacts with enzymes involved in metabolic pathways, potentially modulating their activity.
- Case Study : Research on structurally related compounds indicates that modifications in the piperidine or thiadiazole groups can enhance inhibitory effects on specific enzymes linked to metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine ring or the introduction of different substituents on the thiadiazole can significantly influence its efficacy.
Key Findings:
- Piperidine Substitution : Variations in the piperidine structure can enhance interaction with target proteins.
- Thiadiazole Modifications : Substituents on the thiadiazole ring can improve antimicrobial and anticancer activities.
Propiedades
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2S2/c1-10-7-11(2)9-24(8-10)16-19-14-13(15(26)20-17(27)23(14)4)25(16)5-6-28-18-22-21-12(3)29-18/h10-11H,5-9H2,1-4H3,(H,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSFWPACQAEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)NC(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.